molecular formula C20H19FN2O3S2 B2602690 (E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide CAS No. 1007295-35-3

(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide

Cat. No. B2602690
CAS RN: 1007295-35-3
M. Wt: 418.5
InChI Key: QXUBMUAVUSPMDS-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide is a useful research compound. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structural features often focuses on their synthesis and comprehensive characterization. For example, the synthesis of benzo[d]thiazol derivatives demonstrates the interest in exploring the chemical space around the thiazole and benzothiazole scaffolds due to their potential biological activities. These compounds are synthesized through various chemical reactions, leading to the formation of novel derivatives with distinct physical and chemical properties. Characterization using techniques such as 1H, 13C NMR, UV, IR, and mass spectrometry ensures the precise identification of these compounds (Manolov, Ivanov, & Bojilov, 2021).

Potential Applications in Medicinal Chemistry

Several studies have evaluated the biological activities of benzothiazole derivatives, indicating their potential as therapeutic agents. For instance, derivatives have been investigated for their anticancer activities, demonstrating promising results against various cancer cell lines. These activities are attributed to the structural features of the benzothiazole scaffold, which can interact with biological targets to inhibit the growth of cancer cells (Gomha, Edrees, Altalbawy, 2016).

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-23-15-11-16-17(26-9-8-25-16)12-18(15)28-20(23)22-19(24)3-2-10-27-14-6-4-13(21)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUBMUAVUSPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)CCCSC4=CC=C(C=C4)F)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide

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